6-Azaspiro[3.6]decan-5-one is a heterocyclic compound characterized by its spirocyclic structure, where two rings share a single atom, specifically nitrogen. This compound belongs to the class of azaspiro compounds, which are known for their unique structural features and diverse biological activities. The molecular formula of 6-Azaspiro[3.6]decan-5-one is with a molecular weight of approximately 153.22 g/mol. Its IUPAC name reflects its structural complexity, highlighting the presence of both a spirocyclic framework and a ketone functional group.
The compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and organic synthesis. The compound has garnered interest for its potential applications in pharmaceuticals, particularly as a building block for more complex molecules.
The synthesis of 6-Azaspiro[3.6]decan-5-one typically involves cyclization reactions that form the spirocyclic ring system. One common synthetic route includes:
For industrial-scale production, optimization of reaction conditions is crucial to achieve high purity and yield. Parameters such as temperature, pressure, and the use of catalysts are meticulously controlled during the synthesis process to ensure efficiency.
The molecular structure of 6-Azaspiro[3.6]decan-5-one can be represented using various chemical notation systems:
InChI=1S/C9H15NO/c11-8-4-1-2-5-9(10-8)6-3-7-9/h1-7H2,(H,10,11)
C1CCC2(CCC2)NC(=O)C1
These notations provide insight into the connectivity of atoms within the molecule, emphasizing its spirocyclic nature and the presence of a nitrogen atom within the ring system.
The compound's molecular weight is approximately 153.22 g/mol, and it has specific stereochemical configurations that can influence its reactivity and biological activity.
6-Azaspiro[3.6]decan-5-one undergoes various chemical transformations:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 6-Azaspiro[3.6]decan-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the spirocyclic structure, which may influence its pharmacological profile and therapeutic potential .
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as ketones and amines. These properties make it suitable for further chemical modifications in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | C9H15NO |
Molecular Weight | 153.22 g/mol |
IUPAC Name | 6-Azaspiro[3.6]decan-5-one |
InChI | InChI=1S/C9H15NO/c11... |
Canonical SMILES | C1CCC2(CCC2)NC(=O)C1 |
6-Azaspiro[3.6]decan-5-one has several important applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: